molecular formula C7H4FNS2 B169122 4-Fluorobenzo[d]thiazole-2(3H)-thione CAS No. 154327-24-9

4-Fluorobenzo[d]thiazole-2(3H)-thione

Cat. No.: B169122
CAS No.: 154327-24-9
M. Wt: 185.2 g/mol
InChI Key: RCIYHBWAAXQWTQ-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]thiazole-2(3H)-thione is a chemical compound with the molecular formula C7H4FNS2 and a molecular weight of 185.24 g/mol This compound is part of the thiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

The synthesis of 4-Fluorobenzo[d]thiazole-2(3H)-thione typically involves the reaction of 2-amino-5-fluorobenzothiazole with sulfur-containing reagents under specific conditions. One common method includes the use of acyl chloride and triethylamine as a binding agent, with dioxane as the solvent. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-Fluorobenzo[d]thiazole-2(3H)-thione undergoes various chemical reactions, including:

Scientific Research Applications

4-Fluorobenzo[d]thiazole-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluorobenzo[d]thiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. It can inhibit the activity of enzymes involved in cell proliferation and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

4-Fluorobenzo[d]thiazole-2(3H)-thione can be compared with other benzothiazole derivatives, such as:

    2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.

    2-Amino-6-chlorobenzothiazole: Studied for its potential anticancer properties.

    2-Amino-5-fluorobenzothiazole: Used as a precursor in the synthesis of various fluorinated thiazole derivatives. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

4-fluoro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIYHBWAAXQWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=S)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598640
Record name 4-Fluoro-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154327-24-9
Record name 4-Fluoro-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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